molecular formula C13H12N4O3 B2431040 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide CAS No. 1226454-46-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide

Cat. No. B2431040
CAS RN: 1226454-46-1
M. Wt: 272.264
InChI Key: ZKRFRRSPHFKRJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring and a pyrrolidinone ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indazole and pyrrolidinone groups. For example, the pyrrolidinone group could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indazole and pyrrolidinone groups. For example, the compound is likely to be polar due to the presence of the carbonyl group in the pyrrolidinone ring .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of various heterocycles incorporating thiadiazole, pyrrolidine, and imidazole moieties. These compounds have been evaluated for their insecticidal, antitumor, and amidation potential. For instance, Fadda et al. (2017) discussed the synthesis of heterocycles with insecticidal activity against Spodoptera littoralis, highlighting the chemical versatility and biological applications of such compounds Fadda et al., 2017. Similarly, Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating their antitumor activity and emphasizing the importance of structural diversity in medicinal chemistry Albratty et al., 2017.

Biological Assessment and Pharmacological Activity

Palamarchuk et al. (2019) reported on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, demonstrating the potential for developing new pharmacologically active compounds Palamarchuk et al., 2019. This suggests the broad applicability of similar structural frameworks in creating new therapeutic agents.

Amidation Techniques and Derivatives Synthesis

Samanta et al. (2019) developed a Rh(III)-catalyzed directed ortho-amidation method for arylimidazoheterocycles, showcasing innovative approaches to synthesizing N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives Samanta et al., 2019. Techniques like these are crucial for advancing the field of organic synthesis, potentially offering new pathways for the synthesis of compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide.

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to comment on its mechanism of action.

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-11(7-17-12(19)3-4-13(17)20)15-9-2-1-8-6-14-16-10(8)5-9/h1-2,5-6H,3-4,7H2,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFRRSPHFKRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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